Cas no 886761-96-2 (2-Bromo-5-fluorophenylacetonitrile)
2-Bromo-5-fluorophenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-fluorophenylacetonitrile
- (2-bromo-5-fluorophenyl)acetonitrile
- 2-(2-bromo-5-fluorophenyl)acetonitrile
- 2-Bromo-5-fluorobenzyl cyanide
- KTNJFIQOVKEQFB-UHFFFAOYSA-N
- SBB094882
- PC7746
- FCH4853680
- 2-(2-bromo-5-fluorophenyl)ethanenitrile
- 2-(2-bromo-5-fluoro-phenyl)acetonitrile
- AX8159346
- V8692
- 2-Bromo-5-fluorobenzeneacetonitrile (ACI)
- SY109908
- MFCD03094439
- 886761-96-2
- DTXSID90378780
- CS-0097921
- EN300-1912748
- PS-7965
- DB-364833
- SCHEMBL534703
- AKOS000156948
- J-508372
-
- MDL: MFCD03094439
- Inchi: 1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
- InChI Key: KTNJFIQOVKEQFB-UHFFFAOYSA-N
- SMILES: N#CCC1C(Br)=CC=C(F)C=1
Computed Properties
- Exact Mass: 212.95900
- Monoisotopic Mass: 212.95894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 2.4
Experimental Properties
- Melting Point: 70.6-70.8
- PSA: 23.79000
- LogP: 2.65428
2-Bromo-5-fluorophenylacetonitrile Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
2-Bromo-5-fluorophenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186240-10g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 10g |
$128 | 2021-06-16 | |
| Chemenu | CM186240-25g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 25g |
$234 | 2021-06-16 | |
| Chemenu | CM186240-100g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 100g |
$701 | 2021-06-16 | |
| Alichem | A013012754-250mg |
2-Bromo-5-fluorophenylacetonitrile |
886761-96-2 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013012754-500mg |
2-Bromo-5-fluorophenylacetonitrile |
886761-96-2 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013012754-1g |
2-Bromo-5-fluorophenylacetonitrile |
886761-96-2 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Chemenu | CM186240-10g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 10g |
$128 | 2022-05-27 | |
| Chemenu | CM186240-25g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 25g |
$234 | 2022-05-27 | |
| Chemenu | CM186240-100g |
2-(2-bromo-5-fluorophenyl)acetonitrile |
886761-96-2 | 95+% | 100g |
$701 | 2022-05-27 | |
| Apollo Scientific | PC7746-1g |
2-Bromo-5-fluorophenylacetonitrile |
886761-96-2 | 99% | 1g |
£13.00 | 2023-09-02 |
2-Bromo-5-fluorophenylacetonitrile Production Method
Production Method 1
1.2 90 °C; 90 °C → 50 °C
1.3 Reagents: Water ; 50 °C
2-Bromo-5-fluorophenylacetonitrile Raw materials
2-Bromo-5-fluorophenylacetonitrile Preparation Products
2-Bromo-5-fluorophenylacetonitrile Suppliers
2-Bromo-5-fluorophenylacetonitrile Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-Bromo-5-fluorophenylacetonitrile
Professional Introduction to 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2)
2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2) is a highly versatile and significant intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, characterized by its bromo and fluoro substituents on a phenyl ring attached to an acetonitrile group, has garnered considerable attention due to its utility in constructing complex molecular architectures.
The structural features of 2-Bromo-5-fluorophenylacetonitrile make it an invaluable building block for chemists working on drug discovery and material science. The presence of both bromine and fluorine atoms provides unique reactivity, enabling a wide range of chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed cyclizations. These reactions are crucial for the synthesis of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and improved pharmacokinetic properties in drug candidates. The fluorine atom in 2-Bromo-5-fluorophenylacetonitrile contributes to these desirable characteristics, making it a preferred choice for medicinal chemists aiming to develop next-generation therapeutics. Furthermore, the bromine atom serves as a handle for further functionalization, allowing for the introduction of additional substituents that can fine-tune the biological activity of the final product.
One of the most notable applications of 2-Bromo-5-fluorophenylacetonitrile is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often involved in critical cellular processes and are therefore attractive therapeutic targets. By leveraging the reactivity of this compound, researchers have been able to develop novel inhibitors with high selectivity and potency. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases.
The compound's role in material science is equally noteworthy. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their exceptional thermal stability and chemical resistance. 2-Bromo-5-fluorophenylacetonitrile can be employed to synthesize polymers and coatings that exhibit these desirable properties, finding applications in industries ranging from electronics to aerospace.
The synthesis of 2-Bromo-5-fluorophenylacetonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation of fluorobenzene derivatives followed by nitrile formation. The efficiency and scalability of these synthetic pathways are critical for industrial production, ensuring that pharmaceutical companies can access sufficient quantities of this important intermediate.
In conclusion, 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2) is a cornerstone compound in modern synthetic chemistry. Its unique structural features enable a broad spectrum of chemical transformations, making it indispensable for the development of innovative pharmaceuticals and advanced materials. As research continues to uncover new applications for fluorinated compounds, the significance of this intermediate is likely to grow even further.
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